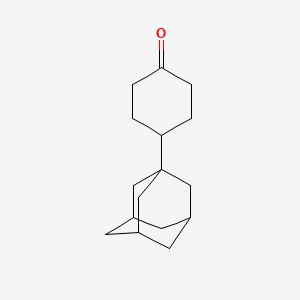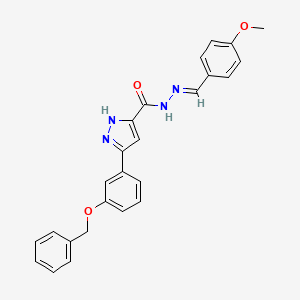
4-(1-Adamantyl)cyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Adamantyl)cyclohexanone is an organic compound with the molecular formula C16H24O. It features a cyclohexanone ring substituted with an adamantyl group at the 4-position. This compound is part of the adamantane family, known for its unique cage-like structure, which imparts significant stability and rigidity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Adamantyl)cyclohexanone typically involves the reaction of adamantane derivatives with cyclohexanone under specific conditions. One common method includes the Friedel-Crafts acylation of adamantane with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the Friedel-Crafts acylation process, focusing on maximizing yield and purity while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Adamantyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The adamantyl group can participate in substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Produces carboxylic acids or diketones.
Reduction: Yields alcohols.
Substitution: Results in halogenated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
4-(1-Adamantyl)cyclohexanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of advanced materials and as a precursor for other functionalized adamantane derivatives.
Mecanismo De Acción
The mechanism of action of 4-(1-Adamantyl)cyclohexanone involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance and rigidity, which can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The cyclohexanone moiety can undergo various chemical transformations, contributing to the compound’s overall reactivity and functionality.
Comparación Con Compuestos Similares
Similar Compounds
4-(1-Adamantyl)cyclohexanol: Similar structure but with an alcohol group instead of a ketone.
1-(1-Adamantyl)-4-methyl-2-azetidinone: Contains an adamantyl group but with a different core structure.
4-(1-Adamantyl)phenol: Features an adamantyl group attached to a phenol ring.
Uniqueness
4-(1-Adamantyl)cyclohexanone is unique due to its combination of the adamantyl group and the cyclohexanone ring. This structure imparts distinct physical and chemical properties, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
29799-09-5 |
|---|---|
Fórmula molecular |
C16H24O |
Peso molecular |
232.36 g/mol |
Nombre IUPAC |
4-(1-adamantyl)cyclohexan-1-one |
InChI |
InChI=1S/C16H24O/c17-15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16/h11-14H,1-10H2 |
Clave InChI |
IHODPAPVXPRSCJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)CCC1C23CC4CC(C2)CC(C4)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-Bromophenyl)-7-(4-fluorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11991250.png)

![N-{2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl}octanamide](/img/structure/B11991271.png)

![4-(Benzyloxy)phenyl {[4-(1,3-benzodioxol-5-yl)-3-cyano-6-phenyl-2-pyridinyl]thio}acetate](/img/structure/B11991280.png)





![[9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-bromophenyl)methanone](/img/structure/B11991314.png)
![N-[2-hydroxy-3-(1,3,6-tribromo-9H-carbazol-9-yl)propyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B11991320.png)
![[(1Z)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)butan-2-ylidene]propanedinitrile](/img/structure/B11991323.png)
![3-hydroxy-N'-[(E)-(4-hydroxyphenyl)methylidene]-2-naphthohydrazide](/img/structure/B11991332.png)
